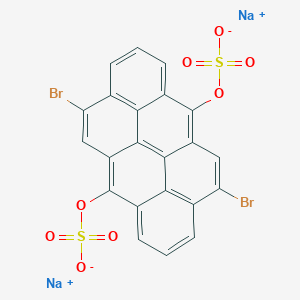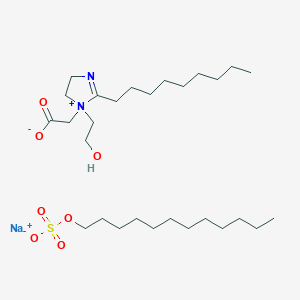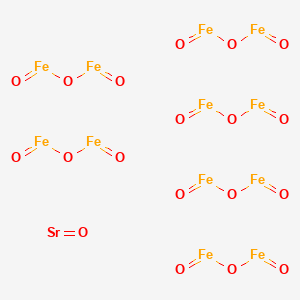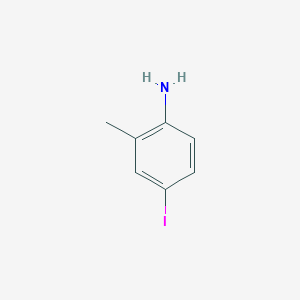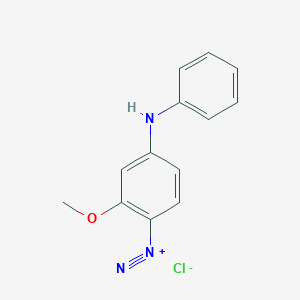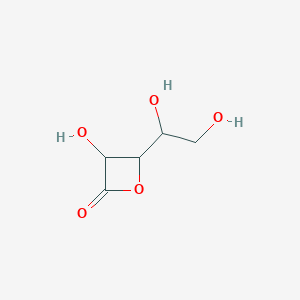
Arabinono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabinono-1,4-lactone, also known as dehydroascorbic acid, is a derivative of ascorbic acid (vitamin C) and plays an important role in various biochemical and physiological processes. This compound is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases.
Wirkmechanismus
Arabinono-1,4-lactone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in the body. It also enhances the activity of other antioxidants such as glutathione and vitamin E. Moreover, Arabinono-1,4-lactone has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemische Und Physiologische Effekte
Arabinono-1,4-lactone has been shown to have various biochemical and physiological effects on the body. It has been shown to improve glucose uptake and insulin sensitivity in diabetic patients. Moreover, it has been shown to improve cognitive function and memory in neurodegenerative diseases such as Alzheimer's disease. Furthermore, Arabinono-1,4-lactone has been shown to have a protective effect on the liver and kidney by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Arabinono-1,4-lactone has several advantages for lab experiments. It is readily available and can be synthesized easily from ascorbic acid. Moreover, it has a long shelf life and is stable under normal storage conditions. However, Arabinono-1,4-lactone has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize to form Arabinono-1,4-lactonebic acid, which can interfere with the results of the experiment. Moreover, Arabinono-1,4-lactone is sensitive to pH and temperature changes, which can affect its stability and activity.
Zukünftige Richtungen
Arabinono-1,4-lactone has great potential for the treatment of various diseases. Future research should focus on the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, future research should investigate the potential of Arabinono-1,4-lactone as a therapeutic agent for the prevention and treatment of cardiovascular diseases.
Synthesemethoden
Arabinono-1,4-lactone can be synthesized from ascorbic acid by oxidation with various oxidizing agents such as copper ions, ferricyanide, and iodine. The most common method is the oxidation of ascorbic acid with copper ions in alkaline conditions. This method yields Arabinono-1,4-lactone with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Arabinono-1,4-lactone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative diseases. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases. Moreover, Arabinono-1,4-lactone has been shown to have a protective effect on the cardiovascular system, which makes it a potential therapeutic agent for the prevention of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
13280-76-7 |
|---|---|
Produktname |
Arabinono-1,4-lactone |
Molekularformel |
C5H8O5 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |
InChI-Schlüssel |
GRYOZULSNCMRHE-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)O1)O)O)O |
Kanonische SMILES |
C(C(C1C(C(=O)O1)O)O)O |
Andere CAS-Nummern |
13280-76-7 |
Synonyme |
arabinono-1,4-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



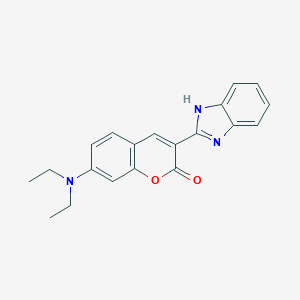
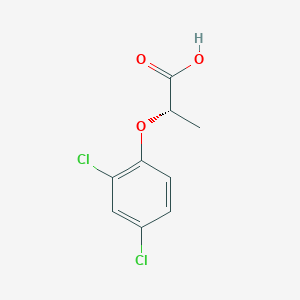
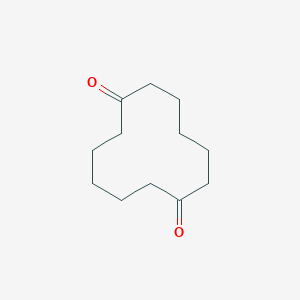
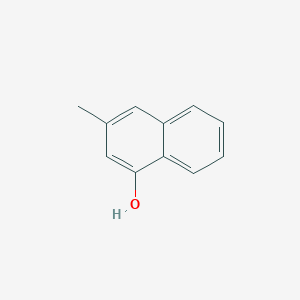
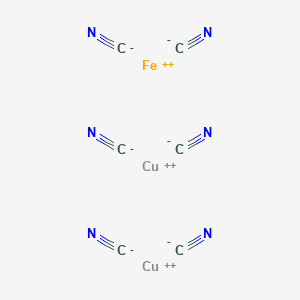
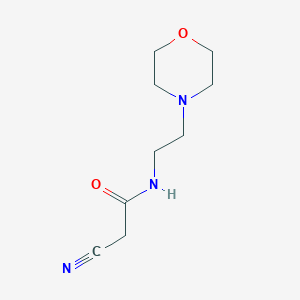
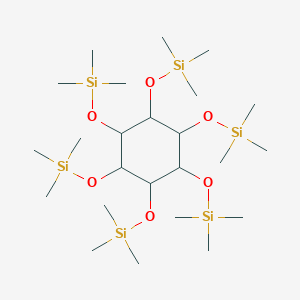
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
